molecular formula C5H11F2N B13345264 (R)-2,3-Difluoro-3-methylbutan-1-amine

(R)-2,3-Difluoro-3-methylbutan-1-amine

Cat. No.: B13345264
M. Wt: 123.14 g/mol
InChI Key: HVANQIPNYRFGNP-SCSAIBSYSA-N
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Description

®-2,3-Difluoro-3-methylbutan-1-amine is an organic compound that features a unique structure with two fluorine atoms and a methyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,3-Difluoro-3-methylbutan-1-amine typically involves the fluorination of a suitable precursor. One common method is the selective fluorination of 3-methylbutan-1-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of ®-2,3-Difluoro-3-methylbutan-1-amine may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and can be more efficient for large-scale production. The use of automated systems and advanced fluorinating agents can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

®-2,3-Difluoro-3-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

®-2,3-Difluoro-3-methylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of ®-2,3-Difluoro-3-methylbutan-1-amine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2,3-Difluoro-3-methylbutan-2-amine: Similar structure but with the amine group at a different position.

    ®-2,3-Difluoro-3-methylpentan-1-amine: Similar structure with an additional carbon atom in the backbone.

    ®-2,3-Difluoro-2-methylbutan-1-amine: Similar structure with the methyl group at a different position.

Uniqueness

®-2,3-Difluoro-3-methylbutan-1-amine is unique due to its specific arrangement of fluorine atoms and the methyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H11F2N

Molecular Weight

123.14 g/mol

IUPAC Name

(2R)-2,3-difluoro-3-methylbutan-1-amine

InChI

InChI=1S/C5H11F2N/c1-5(2,7)4(6)3-8/h4H,3,8H2,1-2H3/t4-/m1/s1

InChI Key

HVANQIPNYRFGNP-SCSAIBSYSA-N

Isomeric SMILES

CC(C)([C@@H](CN)F)F

Canonical SMILES

CC(C)(C(CN)F)F

Origin of Product

United States

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